4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine
Description
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a piperazine ring and a 6-cyclopropylpyridazine moiety. This structure places it within a class of kinase inhibitors and antimicrobial agents, as thienopyrimidine derivatives are known for their pharmacological relevance . The piperazine linker enhances solubility and bioavailability, while the cyclopropylpyridazine group may contribute to target specificity and metabolic stability.
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-12(1)13-3-4-15(21-20-13)22-6-8-23(9-7-22)17-16-14(5-10-24-16)18-11-19-17/h3-5,10-12H,1-2,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQMWSCOKLZMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as pyrimidinylpiperazine derivatives are known to act as antagonists of the α2-adrenergic receptor. They also exhibit partial agonist activity at the 5-HT1A receptor. These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active sites of the receptors, thereby modulating their activity.
Biochemical Pathways
Related compounds have been associated with the modulation of the pi3k/akt signaling pathway, which plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Result of Action
Related compounds have been shown to induce apoptosis of tumor cells, suggesting potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine can have various effects on cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the type of cell and the biochemical environment.
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes potential changes in the compound’s stability, degradation, and long-term effects on cellular function. These effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes potential threshold effects, as well as potential toxic or adverse effects at high doses. These effects can vary depending on the specific animal model and experimental conditions.
Metabolic Pathways
This compound may be involved in various metabolic pathways. This includes potential interactions with various enzymes and cofactors, as well as potential effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues can vary depending on the specific biochemical context. This includes potential interactions with various transporters or binding proteins, as well as potential effects on its localization or accumulation.
Biological Activity
The compound 4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS Number: 2034427-07-9) is a complex organic molecule that features a combination of pharmacologically relevant moieties, including piperazine, pyridazine, and thieno[3,2-d]pyrimidine rings. This structural diversity suggests a potential for varied biological activities, particularly in medicinal chemistry. The molecular formula is with a molecular weight of 391.5 g/mol.
Structural Properties
The unique structure of this compound includes:
- Piperazine Ring : Known for its nucleophilic properties and ability to interact with various biological targets.
- Pyridazine Moiety : Often associated with neuroactive properties.
- Thieno[3,2-d]pyrimidine Structure : Exhibits a broad spectrum of biological activities, including anti-inflammatory and antitumor effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5OS |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2034427-07-9 |
Biological Activity
Research indicates that thienopyrimidine derivatives possess significant biological activities, including:
- Antitumor Activity : Compounds similar to thieno[3,2-d]pyrimidines have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression.
- Antimicrobial Effects : The structural features allow for interactions with microbial targets, suggesting potential use as antimicrobial agents.
Case Studies
- EGFR Inhibition : A study on the structure-activity relationship (SAR) of similar compounds showed that modifications in the acrylamide side chain enhanced activity against the EGFR L858R/T790M mutant kinase. The most promising derivatives exhibited significant inhibition at concentrations as low as 0.1 μM .
- Cytotoxicity Assays : Thieno[3,2-d]pyrimidines were tested against various cancer cell lines (e.g., NCI-H1975, A549). Results indicated that certain derivatives demonstrated IC50 values in the nanomolar range, showcasing their potential as effective anticancer agents .
The mechanisms underlying the biological activity of this compound may involve:
- Kinase Inhibition : Targeting specific kinases that play crucial roles in cell signaling pathways associated with cancer.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neurochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of thieno[3,2-d]pyrimidine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Comparative Insights
Substituent Impact on Bioactivity: The cyclopropylpyridazine group in the target compound may confer superior metabolic stability compared to 4-fluorobenzyl (Compound 14) due to reduced susceptibility to oxidative metabolism . Morpholino-containing derivatives (e.g., 7-methyl-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine) exhibit enhanced aqueous solubility, a critical factor for oral bioavailability, but may trade off target affinity compared to pyridazine derivatives .
Synthetic Accessibility :
- Compounds like Compound 14 are synthesized via straightforward nucleophilic substitution or amination, as evidenced by NMR-confirmed purity . In contrast, the target compound likely requires more complex steps, such as palladium-catalyzed cross-coupling for pyridazine installation .
Biological Target Specificity: The indazole-substituted analogue (2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine) demonstrates high selectivity for kinases like mTOR, whereas pyridazine-based compounds may exhibit broader kinase inhibition profiles .
Research Findings and Implications
- Antimalarial Activity : Compound 14’s 4-fluorobenzyl group contributes to potent antimalarial activity (IC₅₀ = 0.15 μM), but its metabolic instability may limit therapeutic utility compared to the cyclopropylpyridazine variant .
- Kinase Inhibition: Morpholino and indazole derivatives show promise in oncology, with molecular weights (e.g., 519.3 Da) aligning with drug-like properties . The target compound’s cyclopropylpyridazine moiety could optimize kinase binding while maintaining favorable pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
